![molecular formula C19H15N5O5S3 B2499483 N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide CAS No. 314246-28-1](/img/structure/B2499483.png)

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

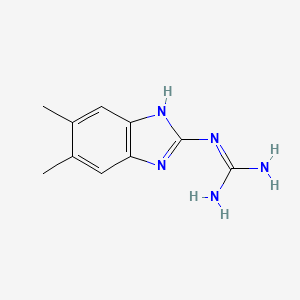

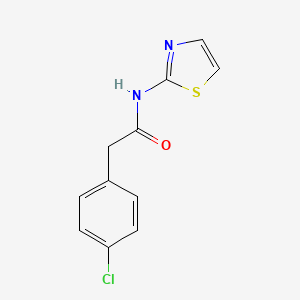

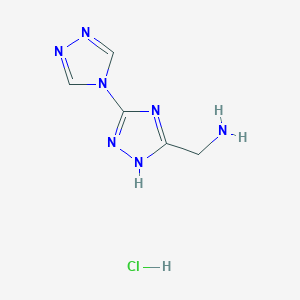

The compound "N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide" is a chemical entity that appears to be related to a class of sulfonamide compounds. These compounds are known for their diverse biological activities, which often include antimicrobial and enzyme inhibition properties. The structure of the compound suggests that it may interact with biological targets such as enzymes, potentially inhibiting their activity. The presence of a thiadiazole ring, a benzothiophene moiety, and a nitro group indicates that the compound could have interesting chemical reactivity and physical properties .

Synthesis Analysis

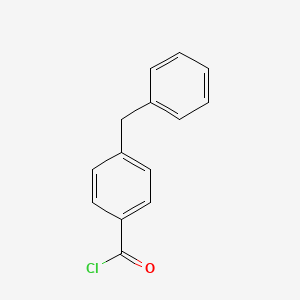

The synthesis of related compounds typically involves multi-step reactions starting with the formation of intermediates such as acridine derivatives, which are then further modified to introduce sulfonamide and carboxamide groups . For example, the synthesis of acridine intermediates can be achieved through the reduction of nitro acridine derivatives, followed by reactions with sulfonyl chlorides and carbamoyl chlorides to yield sulfonamide/carboxamide compounds . Similarly, the synthesis of related thiadiazole sulfonamides involves the reaction of thiadiazole derivatives with sulfonyl chlorides, as seen in the preparation of sulfamethizole and its impurities . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

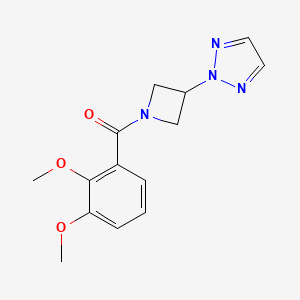

The molecular structure of the compound includes several functional groups that are likely to influence its reactivity and interaction with biological targets. The 1,3,4-thiadiazole ring is a heterocyclic component known to confer antimicrobial properties when incorporated into a molecule . The sulfamoyl group attached to the phenyl ring is a common feature in sulfonamide drugs, which are known to inhibit carbonic anhydrase enzymes . The nitro group and the benzothiophene moiety could also contribute to the compound's biological activity and its physical and chemical properties.

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo various chemical reactions. For instance, thiadiazole derivatives can participate in ring-opening reactions to form thioketene intermediates, which can then react with nucleophiles to form esters or amides . The presence of a nitro group and a benzothiophene core in the compound suggests that it may undergo similar reactions, potentially leading to the formation of N-substituted indole-2-thiols or benzo[b]thiophenes, depending on the nucleophile involved .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are likely to be influenced by its molecular structure. The melting points, FT-IR, 1H NMR, 13C NMR, and HRMS analyses are standard techniques used to characterize such compounds . The presence of the nitro group and the aromatic systems in the molecule suggests that it may have significant UV-Vis absorbance, which could be useful in spectroscopic studies. The compound's solubility, stability, and reactivity would be key factors in determining its suitability for use in various applications, including as a potential drug candidate.

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of various compounds related to the core chemical structure of interest. These include the development of novel compounds with potential biological activities, characterized by various spectroscopic techniques. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate has been reported, highlighting the methods for creating structurally complex molecules with potential biological implications (Tang Li-jua, 2015).

Carbonic Anhydrase Inhibition

Some studies have explored the carbonic anhydrase inhibitory properties of metal complexes derived from sulfonamide-containing compounds similar to the chemical structure . These complexes have been found to exhibit significant inhibitory effects on human carbonic anhydrase isoenzymes, suggesting potential for therapeutic application (Nurgün Büyükkıdan et al., 2013).

Antiproliferative Activities

The antiproliferative activities of pyrazole-sulfonamide derivatives against various cancer cell lines have also been investigated. Some compounds have shown selective effects against specific tumor cells, indicating their potential as lead compounds for the development of new anticancer therapies (Samet Mert et al., 2014).

Antimicrobial and Antifungal Action

Additionally, compounds with structural similarities have been synthesized and tested for their antimicrobial and antifungal activities. These studies have identified substances with significant activity against a range of bacteria and fungi, highlighting their potential as new antimicrobial agents (I. Sych et al., 2019).

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme glutaminase (GLS) . GLS plays a crucial role in the metabolism of glutamine, an amino acid that is essential for various cellular processes, including proliferation .

Mode of Action

The compound acts as a GLS inhibitor . It binds to the active site of the enzyme, thereby blocking its activity . This inhibition disrupts the normal metabolic pathway of glutamine, leading to a decrease in the production of glutathione (GSH), a molecule that is critical for cellular growth and proliferation .

Biochemical Pathways

The inhibition of GLS disrupts the glutamine metabolic pathway . Under normal conditions, GLS catalyzes the hydrolysis of glutamine to glutamate, which is then used to synthesize GSH . GSH is a key downstream product of this pathway and plays a vital role in promoting the proliferation of triple-negative breast cancer (TNBC) cells . Therefore, the inhibition of GLS leads to a decrease in GSH production, disrupting the normal proliferation of these cells .

Pharmacokinetics

The compound is part of a self-assembled nanoparticle platform (bch nps), which includes a gls inhibitor, a photosensitizer, and a human serum albumin (hsa) shell . This platform may enhance the bioavailability of the compound, allowing it to effectively coordinate the intervention of glutamine metabolism for TNBC treatment .

Result of Action

The result of the compound’s action is the effective eradication of TNBC tumors and the inhibition of tumor metastasis . By inhibiting GLS activity and disrupting glutamine metabolism, the compound reduces GSH production, thereby inhibiting the proliferation of TNBC cells . In addition, the compound enhances the photodynamic effect of the photosensitizer Chlorin e6 (Ce6), which produces an excess of reactive oxygen species (ROS) that directly kill tumor cells .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of glutamine in the tumor microenvironment can affect the efficacy of the compound . TNBC cells have a higher demand for glutamine and are more prone to glutamine depletion . Therefore, the compound’s efficacy may be enhanced in environments with low glutamine levels . Additionally, the stability of the compound may be affected by its inherent instability and insolubility .

Future Directions

properties

IUPAC Name |

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O5S3/c1-2-17-21-22-19(31-17)23-32(28,29)14-6-3-12(4-7-14)20-18(25)16-10-11-9-13(24(26)27)5-8-15(11)30-16/h3-10H,2H2,1H3,(H,20,25)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOCAPAPPIQECE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2499400.png)

![Ethyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetate](/img/structure/B2499402.png)

![2-Amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2499404.png)

![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2499405.png)

![N-Methylspiro[5.5]undecan-5-amine;hydrochloride](/img/structure/B2499423.png)